7-Chloro-[1,2,3]triazolo[1,5-a]pyridine
Description
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system with a chlorine substituent at the 7-position. These compounds are valued in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization .
Properties
IUPAC Name |
7-chlorotriazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJSMWCUFPSFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by chlorination. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolopyridine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Isomeric Triazolopyridines
- [1,2,3]triazolo[1,5-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine :
- The [1,2,3]triazolo[1,5-a]pyridine core exhibits unique electronic sensitivity, making it a robust sensor for substituent effects. For example, phosphorus-containing substituents induce measurable changes in NMR chemical shifts, reflecting electronic modulation .
- In contrast, [1,2,4]triazolo[1,5-a]pyridines (e.g., 7-chloro derivatives) are often synthesized via chlorination of hydroxy precursors using POCl₃/pyridine, yielding intermediates for nucleophilic substitutions .
B. Substituted Triazolopyridines
- Halogenated Derivatives: 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine (CAS: 1094674-57-3) serves as a versatile scaffold for cross-coupling reactions due to the iodine atom’s reactivity . 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS: 107465-26-9) is similarly used in Suzuki-Miyaura couplings .
C. Triazolopyrimidines
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 24415-66-5) and 7-chloro-6-methyl derivatives (CAS: 1609581-44-3) are key intermediates in drug discovery. Their synthesis involves cyclization of amino-triazoles with ketones or esters, followed by chlorination . These compounds exhibit distinct reactivity compared to triazolopyridines due to the pyrimidine ring’s electron-deficient nature .
B. Material Science
- Partially saturated [1,2,3]triazolo[1,5-a]pyridines are components of ionic liquids for copper(II) ion extraction and dye-sensitized solar cells, outperforming traditional imidazolium salts .
- Fluorescent probes based on [1,2,3]triazolo[1,5-a]pyridine derivatives are used in biological assays due to their stable emission profiles .
Key Data Table: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
